![molecular formula C14H12Cl2FNO3S B2487435 3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide CAS No. 1105220-84-5](/img/structure/B2487435.png)
3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide
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Overview
Description
“3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H12Cl2FNO3S . It is a complex organic molecule that contains elements such as carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and sulfur .
Molecular Structure Analysis
The molecular structure of “3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide” is characterized by several key features. It has a molecular weight of 364.2g/mol, an exact mass of 362.9898980, and a monoisotopic mass of 362.9898980 . The molecule has a complexity of 438, a rotatable bond count of 6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 . The topological polar surface area is 63.8, and it has a heavy atom count of 22 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide” include a XLogP3-AA value of 3.9, indicating its lipophilicity . This property is important as it can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in biological systems.Scientific Research Applications
Anticonvulsant Research
A series of novel derivatives of this compound have been synthesized and their pharmacological activity was determined with the objective to better understand their structure–activity relationship for anticonvulsant activity . Compounds 24, 27, and 34 showed a significant and protective effect on seizure, when compared with standard drug phenytoin .
Chemical Synthesis
This compound can be used in various areas of research including Life Science, Material Science, and Chemical Synthesis . It can serve as a building block in the synthesis of more complex molecules .
Commercial Availability
This compound is commercially available and can be purchased from suppliers for scientific research needs . This makes it accessible for various types of laboratory experiments and studies .
Physical and Chemical Properties
The physical and chemical properties of this compound, such as its molecular structure, can be studied for various scientific applications . Understanding these properties can provide insights into how the compound interacts with other substances and how it might be used in future research .
Future Directions
Given the potential biological activities of similar compounds , future research could focus on exploring the biological activities of “3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide”. This could include in vitro and in vivo studies to determine its potential therapeutic effects. Additionally, further studies could be conducted to optimize its synthesis process and improve its yield.
properties
IUPAC Name |
3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO3S/c15-13-6-5-12(9-14(13)16)22(19,20)18-7-8-21-11-3-1-10(17)2-4-11/h1-6,9,18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYIFRHJEDHHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide |
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